(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione
Brand Name:
Vulcanchem
CAS No.:
154121-06-9
VCID:
VC21121856
InChI:
InChI=1S/C5H7FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h2,4H,1H3,(H2,7,8,9,10)/t2-,4-/m0/s1
SMILES:
COC1C(C(=O)NC(=O)N1)F
Molecular Formula:
C5H7FN2O3
Molecular Weight:
162.12 g/mol
(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione
CAS No.: 154121-06-9
Cat. No.: VC21121856
Molecular Formula: C5H7FN2O3
Molecular Weight: 162.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154121-06-9 |
|---|---|
| Molecular Formula | C5H7FN2O3 |
| Molecular Weight | 162.12 g/mol |
| IUPAC Name | (5R,6S)-5-fluoro-6-methoxy-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C5H7FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h2,4H,1H3,(H2,7,8,9,10)/t2-,4-/m0/s1 |
| Standard InChI Key | KLZMCSZRWICXBK-OKKQSCSOSA-N |
| Isomeric SMILES | CO[C@H]1[C@H](C(=O)NC(=O)N1)F |
| SMILES | COC1C(C(=O)NC(=O)N1)F |
| Canonical SMILES | COC1C(C(=O)NC(=O)N1)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator